4-chloro-N-methyl-2-(trifluoromethyl)benzenesulfonamide
Description
4-Chloro-N-methyl-2-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a chlorine atom at position 4, a trifluoromethyl group at position 2, and a methyl group attached to the sulfonamide nitrogen. This compound belongs to a class of sulfonamides known for their diverse pharmacological and agrochemical applications, including enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
4-chloro-N-methyl-2-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NO2S/c1-13-16(14,15)7-3-2-5(9)4-6(7)8(10,11)12/h2-4,13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRIOLXTNSMGIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=C(C=C1)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with N-methyltrifluoromethylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-methyl-2-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfur atom.
Coupling reactions: It can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling reactions: Palladium catalysts and boron reagents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
4-chloro-N-methyl-2-(trifluoromethyl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-methyl-2-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and leading to a decrease in the production of bicarbonate ions . This inhibition can disrupt cellular processes in cancer cells, leading to apoptosis or cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The activity of sulfonamides is highly dependent on substitution patterns. Below is a comparative analysis of structurally related compounds:
Key Observations:
Substitution Position :
- The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability. Its position (C2 in the target vs. C3 in COL3A1 inhibitors ) influences target selectivity.
- Chlorine at C4 (target compound) vs. C3 (e.g., COL3A1 inhibitors) may alter steric interactions with enzyme active sites .
Biological Activity: Thiazole- or pyrazole-containing sulfonamides (e.g., Ro-61-8048, celecoxib) exhibit higher potency due to additional π-π interactions with target proteins . Hydroxyl or amino groups (e.g., COL3A1 inhibitors) enhance hydrogen-bonding capacity, critical for enzyme inhibition .
Physicochemical Properties
- Lipophilicity (log P) : The target compound’s log P is estimated to be higher than hydrophilic analogs (e.g., hydroxyl-substituted sulfonamides) but lower than thiazole-containing derivatives due to the N-methyl group .
- Polar Surface Area (PSA) : The absence of polar groups (e.g., -OH, -NH₂) in the target compound reduces PSA, favoring membrane permeability .
Research Findings and Implications
- Agrochemical Potential: Analogous herbicidal sulfonamides (e.g., ureidopyrimidine derivatives ) suggest that the target compound could be optimized for weed control by introducing heterocyclic moieties.
Biological Activity
4-Chloro-N-methyl-2-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity. In this article, we will explore the biological activity of this compound, including its cytotoxic effects, mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Biological Activity Overview
Research indicates that sulfonamide derivatives, including 4-chloro-N-methyl-2-(trifluoromethyl)benzenesulfonamide, exhibit a variety of biological activities, particularly against cancer cell lines. The following sections detail specific findings related to its cytotoxicity and mechanisms.
Cytotoxic Activity
Recent studies have demonstrated the cytotoxic effects of 4-chloro-N-methyl-2-(trifluoromethyl)benzenesulfonamide against several human cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluated the compound's activity against three cancer cell lines: HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results were quantified using the IC50 metric, which indicates the concentration required to inhibit 50% of cell viability.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT-116 | 5.0 | Induction of G0/G1 phase arrest |
| MCF-7 | 7.5 | Apoptosis induction |
| HeLa | 6.0 | Cell cycle arrest |
The compound exhibited IC50 values ranging from 5.0 to 7.5 µM across these cell lines, indicating significant cytotoxic potential .
The mechanism by which 4-chloro-N-methyl-2-(trifluoromethyl)benzenesulfonamide exerts its effects involves interaction with cellular pathways that regulate apoptosis and cell cycle progression.
Key Findings:
- Cell Cycle Arrest : The compound induced G0/G1 phase arrest in HCT-116 cells, suggesting it may interfere with the cell cycle regulation mechanisms.
- Apoptosis Induction : Analysis revealed that treatment with this sulfonamide led to increased apoptosis in both wild-type and mutant p53 cell lines, indicating a robust mechanism independent of p53 status .
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group is crucial for enhancing the biological activity of sulfonamides. A comparative analysis with other sulfonamide derivatives has shown that modifications at various positions significantly influence their cytotoxic efficacy.
Comparative Analysis Table
| Compound | IC50 (µM) | Notable Substituents |
|---|---|---|
| 4-Chloro-N-methyl-2-(trifluoromethyl) | 5.0 | CF3 at para position |
| N-Methyl-2-(trifluoromethyl)benzenesulfonamide | 10.0 | No chlorine |
| 4-Bromo-N-methyl-2-(trifluoromethyl) | 8.0 | Bromine at para position |
This table illustrates how specific substitutions can modulate the biological activity of sulfonamides, emphasizing the importance of functional groups in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
